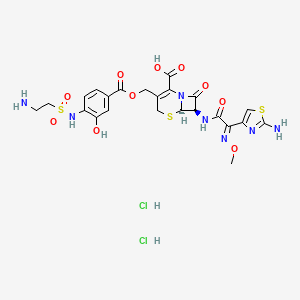
Calcium fluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium fluorophosphate, also known as calcium phosphorofluoridate, is a chemical compound with the formula Ca5(PO4)3F. It is a member of the apatite group of minerals and is commonly found in nature as the mineral fluorapatite. This compound is significant in various fields due to its unique properties and applications, particularly in the fields of dentistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium fluorophosphate can be synthesized through several methods. One common laboratory method involves the reaction of calcium phosphate with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product:
Ca3(PO4)2+2HF→Ca5(PO4)3F+CaF2+H2O
Another method involves the precipitation of this compound from a solution containing calcium ions and phosphate ions in the presence of fluoride ions. This method is often used to produce high-purity this compound for research purposes.
Industrial Production Methods: Industrially, this compound is produced by reacting phosphoric acid with calcium fluoride. The reaction is carried out at elevated temperatures to facilitate the formation of the compound:
3CaF2+2H3PO4→Ca5(PO4)3F+3H2O
This method is widely used in the production of fertilizers and other industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium fluorophosphate undergoes various chemical reactions, including:
Oxidation: Although this compound is relatively stable, it can undergo oxidation under certain conditions, leading to the formation of calcium phosphate and calcium fluoride.
Reduction: This compound can be reduced in the presence of strong reducing agents, resulting in the formation of elemental calcium and phosphorus compounds.
Substitution: this compound can participate in substitution reactions where the fluoride ion is replaced by other anions, such as chloride or hydroxide.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Reagents like sodium chloride or sodium hydroxide.
Major Products Formed:
Oxidation: Calcium phosphate and calcium fluoride.
Reduction: Elemental calcium and phosphorus compounds.
Substitution: Calcium chloride or calcium hydroxide, depending on the substituting anion.
Applications De Recherche Scientifique
Calcium fluorophosphate has a wide range of scientific research applications, including:
Dentistry: It is used in toothpaste formulations to help in the remineralization of tooth enamel and to prevent dental caries.
Bone Regeneration: Due to its biocompatibility and similarity to natural bone minerals, this compound is used in bone grafts and implants to promote bone growth and healing.
Materials Science: It is used in the production of ceramics and glass materials, providing enhanced mechanical properties and durability.
Catalysis: this compound is used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of calcium fluorophosphate involves its interaction with biological tissues and its ability to release fluoride ions. In dentistry, the fluoride ions released from this compound help in the remineralization of tooth enamel by forming a protective layer of fluorapatite, which is more resistant to acid attacks. In bone regeneration, this compound provides a scaffold for new bone growth and releases calcium and phosphate ions, which are essential for bone mineralization.
Comparaison Avec Des Composés Similaires
Calcium fluorophosphate can be compared with other similar compounds such as:
Calcium phosphate: Unlike this compound, calcium phosphate does not contain fluoride ions and is primarily used in bone grafts and dental applications.
Calcium fluoride: This compound is used in the production of optical materials and as a flux in metallurgy. It does not have the same bone regenerative properties as this compound.
Sodium monofluorophosphate: Used in toothpaste formulations, this compound releases fluoride ions similar to this compound but does not provide the same structural benefits for bone regeneration.
Uniqueness: this compound is unique due to its dual role in providing both calcium and fluoride ions, making it highly effective in dental and bone regeneration applications. Its ability to form a stable, protective layer of fluorapatite sets it apart from other similar compounds.
Propriétés
Numéro CAS |
7789-74-4 |
|---|---|
Formule moléculaire |
CaFH2O3P |
Poids moléculaire |
140.06 g/mol |
Nom IUPAC |
calcium;fluoro-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/Ca.FH2O3P/c;1-5(2,3)4/h;(H2,2,3,4) |
Clé InChI |
RSHPNSZNALBASS-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])F.[Ca+2] |
SMILES canonique |
OP(=O)(O)F.[Ca] |
Key on ui other cas no. |
7789-74-4 |
Pictogrammes |
Irritant |
Numéros CAS associés |
15181-43-8 (Parent) |
Synonymes |
ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1242366.png)




![4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B1242378.png)


![3-phenylpropyl 5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoate](/img/structure/B1242382.png)




